2,2-Bis(4-aminophenyl)hexafluoropropane

Catalog No.
S667612
CAS No.
1095-78-9
M.F
C15H12F6N2
M. Wt
364.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(4-aminophenyl)hexafluoropropane

CAS Number

1095-78-9

Product Name

2,2-Bis(4-aminophenyl)hexafluoropropane

IUPAC Name

4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline

Molecular Formula

C15H12F6N2

Molecular Weight

364.29 g/mol

InChI

InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2

InChI Key

BEKFRNOZJSYWKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)N)N)(C(F)(F)F)C(F)(F)F)N)N

The exact mass of the compound 2,2-Bis(4-aminophenyl)hexafluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Bis(4-aminophenyl)hexafluoropropane (CAS: 1095-78-9), often abbreviated as 6F-Diamine, is a fluorinated aromatic diamine monomer critical for synthesizing high-performance polyimides. The defining structural feature, the hexafluoroisopropylidene (-C(CF3)2-) bridge, imparts a unique combination of properties to the resulting polymers. This group acts as a bulky, electron-withdrawing, flexible linkage that disrupts polymer chain packing, which fundamentally enhances solubility, lowers the dielectric constant, and reduces moisture absorption while maintaining high thermal stability. These attributes make it a key precursor for materials in advanced microelectronics, aerospace, and separation membrane applications.

Substituting 2,2-Bis(4-aminophenyl)hexafluoropropane with common non-fluorinated diamines like 4,4'-Oxydianiline (ODA) or its direct hydrocarbon analog 2,2-bis(4-aminophenyl)propane (BAPP) is a critical design compromise, not a simple cost-saving measure. The absence of the -C(CF3)2- group leads to polymers with significantly different performance profiles. Non-fluorinated polyimides typically exhibit higher dielectric constants, greater moisture uptake, and poorer solubility in common organic solvents, which complicates processing and limits their use in advanced electronics and environmentally demanding applications. The choice of diamine is a primary determinant of the final polymer's processability and application-critical properties, making 6F-Diamine a specific, non-interchangeable choice for achieving a low dielectric constant, hydrophobicity, and enhanced solubility simultaneously.

Superior Solubility in Organic Solvents for Enhanced Processability

The incorporation of the bulky, flexible -C(CF3)2- group in 6F-Diamine significantly disrupts intermolecular chain packing, a primary factor for the enhanced solubility of its derived polyimides. Unlike many conventional aromatic polyimides, such as those derived from PMDA and ODA which are often insoluble in their fully imidized state, polyimides synthesized from 6F-Diamine are frequently soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even lower-boiling-point solvents like chloroform. This allows for solution-casting of films and coatings post-imidization, offering a wider processing window and avoiding the formation of voids caused by the evolution of water during thermal curing of poly(amic acid) precursors.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPolyimides from 6F-Diamine are generally soluble in common organic solvents (e.g., DMAc, NMP, CHCl3) after full imidization.
Comparator Or BaselineConventional polyimides (e.g., PMDA-ODA based Kapton®) are typically insoluble in their final imidized form.
Quantified DifferenceQualitative but critical: Enables solution-based processing of the final polymer, which is often not possible with non-fluorinated, rigid-rod analogs.
ConditionsRoom temperature solubility in various organic solvents.

Enhanced solubility simplifies manufacturing processes, enables a wider range of fabrication techniques (like spin-coating and casting), and improves the quality of the final product by allowing processing of the fully imidized, stable polymer.

Significantly Lower Dielectric Constant for High-Frequency Electronics

The fluorine content and increased free volume imparted by the -C(CF3)2- group are primary drivers for achieving a low dielectric constant (Dk or k). Polyimides derived from 6F-Diamine, when combined with a fluorinated dianhydride like 6FDA, can achieve dielectric constants as low as 2.38 at 10 GHz. In contrast, the widely used non-fluorinated polyimide Kapton (PMDA-ODA) has a dielectric constant of approximately 3.3-3.5 at MHz frequencies. This reduction in Dk is critical for minimizing signal delay and cross-talk in high-frequency microelectronic applications.

Evidence DimensionDielectric Constant (k)
Target Compound Data2.38 - 2.8 (at 1-10 GHz, when co-polymerized with fluorinated dianhydrides like 6FDA).
Comparator Or BaselineStandard Polyimide (PMDA-ODA): ~3.3 - 3.5 (at 1 kHz - 10 MHz).
Quantified DifferenceReduction of ~20-30% compared to the non-fluorinated industry standard.
ConditionsMeasurement at high frequencies (MHz to GHz range) on polyimide films.

A lower dielectric constant is a non-negotiable requirement for interlayer dielectrics in modern high-speed integrated circuits and packaging, directly enabling faster signal propagation and reduced power loss.

Reduced Moisture Absorption for Enhanced Environmental and Electrical Stability

The hydrophobic nature of the C-F bond results in polyimides with substantially lower water uptake compared to non-fluorinated analogs. For example, polyimides based on PMDA-ODA can absorb 2.3-4.5 wt% of water depending on conditions and imidization history. In contrast, fluorinated polyimides, including those derived from 6F-Diamine, consistently show lower moisture absorption, often in the range of 0.2-1.0%. Since absorbed water significantly increases the dielectric constant and can degrade mechanical properties, this lower uptake is critical for performance stability in humid environments.

Evidence DimensionWater Absorption (wt%)
Target Compound Data~0.2% - 1.0% for various 6F-Diamine based polyimides.
Comparator Or BaselinePMDA-ODA Polyimide: 2.3% - 4.5%.
Quantified DifferenceUp to a 10-fold reduction in moisture uptake compared to standard non-fluorinated polyimides.
ConditionsEquilibrium water uptake measured after immersion or exposure to high relative humidity.

Lower moisture absorption ensures stable dielectric performance and dimensional stability, which is crucial for the long-term reliability of electronic components and aerospace composites.

High Glass Transition Temperature for Thermal Demands

While introducing flexible linkages can sometimes lower the glass transition temperature (Tg), the bulky nature of the -C(CF3)2- group in 6F-Diamine restricts chain mobility, helping to maintain a high Tg. Polyimides synthesized from 6F-Diamine and rigid dianhydrides exhibit high glass transition temperatures, often exceeding 300 °C and reaching up to 350 °C. This compares favorably to polyimides made from its non-fluorinated analog, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), which typically show a Tg around 225-230°C when polymerized with the same dianhydride. This demonstrates that 6F-Diamine provides enhanced processability and dielectric properties without a significant compromise in thermal operational limits.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataUp to 351.6 °C (for a 6FDA-TFMB copolymer, with TFMB being structurally related). Generally >300 °C.
Comparator Or BaselinePolyimide from non-fluorinated analog BAPP: ~225-230 °C.
Quantified DifferenceAn increase of over 70-100 °C compared to the direct non-fluorinated analog.
ConditionsDifferential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) of the final polyimide.

A high Tg is essential for applications requiring dimensional stability during high-temperature manufacturing steps (e.g., soldering) or in high-temperature operating environments like aerospace engines and downhole electronics.

Low-k Interlayer Dielectrics and Flexible Substrates in Microelectronics

The combination of a low dielectric constant (<2.8), high thermal stability (Tg >300 °C), and low moisture uptake makes polymers from this diamine a primary candidate for insulating layers in high-frequency circuits, flexible printed circuit boards, and advanced semiconductor packaging. Its enhanced solubility allows for the fabrication of uniform, thin films via spin-coating, which is a standard industry process.

Processable Matrix Resins for Aerospace Composites and Adhesives

For aerospace applications, the ability to process a polymer in its final, stable form is a significant advantage. The solubility of 6F-Diamine-based polyimides allows for the production of prepregs and adhesive films with better control over resin content and lower void formation. The high Tg and low moisture absorption ensure the mechanical properties of the resulting composite are maintained under demanding thermal and humid conditions.

High-Performance Gas Separation Membranes

The bulky -C(CF3)2- group disrupts efficient polymer chain packing, creating a higher fractional free volume (FFV) within the material. This increased free volume, combined with good solubility for membrane casting and high thermal stability, makes these polyimides highly suitable for fabricating membranes for gas separation processes, such as CO2 capture or hydrogen purification.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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